(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-5-3-4-6-15(11)20-18-14(17(19)21)10-12-9-13(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUAAKQMODPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide typically involves multi-component reactions. One common method includes the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with o-toluidine in the presence of a suitable condensing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of organometallic catalysts to enhance the reaction efficiency and yield. Palladium or nickel-catalyzed coupling reactions are often employed to facilitate the formation of the desired product. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential cytotoxic activities against cancer cell lines.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and DNA .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Chromene derivatives with modifications at positions 2, 3, and 6 are well-studied. Below is a comparative analysis with key analogues:
Key Observations :
- Substituent Position : The 3-carboxamide group (common in ) is critical for hydrogen-bonding interactions with biological targets, while the 6-methoxy group in the target compound may enhance lipophilicity and membrane permeability compared to 3-oxo analogues.
- Stereochemistry: The Z-configuration of the imino group in the target compound may influence tautomerization behavior and binding affinity compared to E-isomers or non-imino derivatives (e.g., oxo or aldehyde groups in ).
Q & A
Q. 1.1. What are the standard synthetic routes for (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step reactions starting with the formation of the chromene core via condensation of substituted salicylaldehydes with active methylene compounds. For example:
- Step 1 : Condensation of 6-methoxysalicylaldehyde with cyanoacetamide to form the chromene backbone.
- Step 2 : Introduction of the o-tolylimino group via Schiff base formation using o-toluidine under reflux in ethanol or DMF .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Key reagents include triethylamine (for catalysis) and anhydrous solvents to minimize hydrolysis .
Q. 1.2. How is the compound characterized structurally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), imino (C=N), and carboxamide (CONH) groups. For example, the imino proton typically appears as a singlet at δ 8.2–8.5 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal analysis to resolve the Z-configuration and confirm tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 351.1) .
Q. 1.3. What preliminary biological screening assays are recommended?
Initial screening includes:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Anti-inflammatory activity : COX-2 inhibition assay using ELISA kits.
- Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria and fungi.
Dose-response curves and statistical validation (e.g., ANOVA) are critical for reproducibility .
Advanced Research Questions
Q. 2.1. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance imino group formation but require careful pH control to avoid side reactions .
- Catalyst screening : Lewis acids (e.g., ZnCl) or ionic liquids can accelerate condensation steps.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
- Process Analytical Technology (PAT) : In-line FTIR monitoring to track intermediate formation .
Q. 2.2. How do substituent variations (e.g., o-tolyl vs. phenyl groups) affect bioactivity?
Comparative QSAR studies reveal:
- Electron-withdrawing groups (e.g., -NO, -CF) enhance anticancer activity by increasing electrophilicity at the chromene core.
- Steric effects : Bulky o-tolyl groups improve selectivity for COX-2 over COX-1 (e.g., 10-fold selectivity in docking studies) .
- Hydrogen-bonding capacity : Carboxamide groups interact with Thr513 in the COX-2 active site, as shown in molecular dynamics simulations .
Q. 2.3. How can tautomeric equilibria (e.g., keto-enol) interfere with structural analysis?
Tautomerism complicates NMR interpretation:
- Solution-phase studies : Variable-temperature H NMR (e.g., 25–80°C) to observe dynamic equilibria.
- Solid-state analysis : IR spectroscopy (C=O stretch at 1680–1700 cm) and X-ray crystallography differentiate keto/enol forms .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers under specific conditions .
Q. 2.4. How should contradictory bioactivity data from different studies be resolved?
Approaches include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability.
- Metabolic stability testing : Liver microsome assays (e.g., human CYP450 isoforms) to identify false positives due to rapid degradation .
- Target validation : CRISPR knockouts or siRNA silencing to confirm mechanism of action .
Q. 2.5. What advanced techniques resolve crystallographic disorder in derivatives?
For challenging crystals:
- Twinned data refinement : SHELXL’s TWIN/BASF commands model overlapping lattices.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts) contributing to disorder .
- High-pressure crystallography : Resolves ambiguities in Z/E configurations .
Methodological Guidelines
Q. 3.1. Designing a Structure-Activity Relationship (SAR) Study
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., halogen, alkyl, aryl).
- Step 2 : Profile physicochemical properties (logP, pKa) using HPLC and potentiometry.
- Step 3 : Corrogate bioactivity data with descriptors (e.g., Hammett σ, π-charge) via partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
